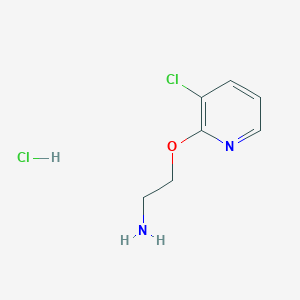

2-(2-Aminoethoxy)-3-chloropyridine hydrochloride

Übersicht

Beschreibung

2-(2-Aminoethoxy)-3-chloropyridine hydrochloride: is a chemical compound with a molecular formula of C7H10Cl2N2O It is a derivative of pyridine, a basic heterocyclic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminoethoxy)-3-chloropyridine hydrochloride typically involves the reaction of 3-chloropyridine with 2-aminoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 3-chloropyridine and 2-aminoethanol.

Reaction Conditions: The reaction is usually conducted in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Procedure: The 3-chloropyridine is reacted with 2-aminoethanol in a suitable solvent, such as ethanol or methanol, at an elevated temperature. The reaction mixture is then stirred for several hours to ensure complete conversion.

Isolation: The product is isolated by filtration and purified by recrystallization from an appropriate solvent.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(2-Aminoethoxy)-3-chloropyridine hydrochloride can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom on the pyridine ring can be substituted by other nucleophiles, such as amines or thiols.

Oxidation: The aminoethoxy group can be oxidized to form corresponding oxides or other derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or thiourea can be used under mild conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products:

Nucleophilic Substitution: Formation of substituted pyridine derivatives.

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Reactivity

The molecular formula of 2-(2-Aminoethoxy)-3-chloropyridine hydrochloride is C7H10ClN2O, with a molecular weight of approximately 172.61 g/mol. The presence of functional groups such as the amino group allows for nucleophilic substitution reactions, while the chloropyridine moiety can act as an electrophile. This dual reactivity enhances its versatility as a building block in organic synthesis and medicinal chemistry.

Pharmaceutical Development

- Drug Discovery : The compound has been investigated for its pharmacological properties, particularly in the development of therapeutic agents targeting various diseases. Its structural features suggest potential interactions with biological targets, making it a candidate for drug development.

- Therapeutic Applications : Preliminary studies indicate that compounds similar to this compound exhibit biological activities that could be harnessed for therapeutic purposes. For instance, chloropyridine derivatives have been linked to anti-inflammatory and analgesic effects, which are critical in treating conditions like arthritis and other inflammatory diseases .

Synthetic Chemistry

The compound serves as a valuable intermediate in synthetic organic chemistry. Various synthetic routes can be employed to produce derivatives of this compound, expanding its utility in research and industry. Some notable synthetic pathways include:

- Nucleophilic Substitution Reactions : The amino group can engage in nucleophilic attacks on electrophilic centers in other molecules.

- Formation of Complex Structures : Its ability to act both as a nucleophile and electrophile allows for the synthesis of complex molecular architectures that may have enhanced biological activity.

Biological Research

Research involving this compound often focuses on its binding affinity to specific enzymes or receptors. Understanding these interactions is crucial for evaluating its therapeutic potential:

- CB2 Receptor Ligands : Recent studies have explored compounds with similar structures as selective ligands for the CB2 receptor, which is associated with anti-inflammatory effects without the psychotropic side effects typical of CB1 receptor activation. This highlights the potential of this compound in developing new treatments for autoimmune diseases and metabolic disorders .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Amino-3-chloropyridine | Chloropyridine without aminoethoxy group | Lacks side chain; limited reactivity |

| 4-Amino-3-chloropyridine | Substituted at position four | Different reactivity profile due to amino group position |

| 2-(2-Aminopropoxy)-3-chloropyridine | Propoxy instead of ethoxy | Variation in alkyl chain length affects solubility |

The distinct presence of the aminoethoxy side chain in this compound enhances its solubility and reactivity compared to these similar compounds.

Case Study 1: Synthesis of Therapeutic Agents

In a recent study, researchers synthesized novel derivatives from this compound aimed at enhancing CB2 receptor activity. The derivatives showed promising results in preclinical models for inflammatory diseases, demonstrating the compound's potential as a lead structure for drug development .

Case Study 2: Organic Synthesis Applications

Another study focused on utilizing this compound as an intermediate in synthesizing more complex molecules that target specific biological pathways. The versatility in reactivity allowed chemists to create diverse libraries of compounds for screening against various biological targets.

Wirkmechanismus

The mechanism of action of 2-(2-Aminoethoxy)-3-chloropyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethoxy group allows the compound to form hydrogen bonds and electrostatic interactions with target molecules, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

2-(2-Aminoethoxy)pyridine: Lacks the chlorine atom, resulting in different reactivity and applications.

3-Chloropyridine: Lacks the aminoethoxy group, limiting its use in certain applications.

2-(2-Aminoethoxy)-4-chloropyridine: Similar structure but with the chlorine atom at a different position, affecting its chemical behavior.

Uniqueness: 2-(2-Aminoethoxy)-3-chloropyridine hydrochloride is unique due to the presence of both the aminoethoxy group and the chlorine atom on the pyridine ring. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications.

Biologische Aktivität

2-(2-Aminoethoxy)-3-chloropyridine hydrochloride is a chemical compound with the molecular formula CHClNO and a CAS number of 1394040-72-2. This compound features a pyridine ring substituted with a chlorine atom and an aminoethoxy group, which enhances its solubility in water, making it suitable for various biological applications. The structural properties of this compound suggest potential pharmacological activities, particularly in drug discovery contexts.

Pharmacological Properties

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies have shown that compounds similar to this compound possess antimicrobial properties, suggesting potential applications in treating infections caused by bacteria and fungi.

- Anticancer Potential : Compounds containing chloropyridine derivatives have been explored for their anticancer activities. In vitro studies have indicated that similar compounds can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells .

- Enzyme Interaction : Interaction studies suggest that this compound may bind to specific enzymes or receptors, which is crucial for evaluating its therapeutic potential. Understanding these interactions can help elucidate the mechanisms underlying its biological effects.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, its structural features allow for several possible interactions:

- Nucleophilic Substitution : The amino group in the compound can participate in nucleophilic substitution reactions, potentially leading to the formation of biologically active derivatives.

- Electrophilic Reactions : The chloropyridine moiety may act as an electrophile, facilitating reactions with nucleophiles in biological systems.

Comparative Analysis

To further understand the biological activity of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Amino-3-chloropyridine | Chloropyridine without aminoethoxy group | Limited reactivity |

| 4-Amino-3-chloropyridine | Substituted at position four | Different reactivity profile |

| 2-(2-Aminopropoxy)-3-chloropyridine | Propoxy instead of ethoxy | Variation in solubility |

The distinct presence of the aminoethoxy side chain in this compound influences its solubility and reactivity compared to these similar compounds.

Anticancer Studies

A study evaluating various derivatives of chloropyridines demonstrated that certain modifications enhance anticancer activity. For instance, derivatives with longer alkyl chains exhibited improved efficacy against specific cancer cell lines. In particular, compounds with an aminoethoxy side chain showed promising results against breast and lung cancer cells, indicating a potential pathway for therapeutic development .

Antimicrobial Research

In another study focusing on antimicrobial properties, researchers found that this compound displayed significant activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to its ability to disrupt bacterial cell membranes, leading to cell death .

Eigenschaften

IUPAC Name |

2-(3-chloropyridin-2-yl)oxyethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O.ClH/c8-6-2-1-4-10-7(6)11-5-3-9;/h1-2,4H,3,5,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNOARSJUIHKENO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OCCN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394040-72-2 | |

| Record name | Ethanamine, 2-[(3-chloro-2-pyridinyl)oxy]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1394040-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.